molecular formula C11H14N2O B13047822 (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

Cat. No.: B13047822
M. Wt: 190.24 g/mol
InChI Key: XPZNHIGQIVWLBN-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitrile group

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1

InChI Key

XPZNHIGQIVWLBN-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@@H](CC#N)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-methoxy-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine hydrochloride, followed by dehydration.

    Amination: The nitrile intermediate undergoes amination using reagents such as ammonia or an amine source under controlled conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R)-enantiomer of the compound.

Industrial Production Methods

Industrial production of (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(3-methoxyphenyl)propanenitrile: Lacks the methyl group on the aromatic ring.

    3-Amino-3-(2-methylphenyl)propanenitrile: Lacks the methoxy group on the aromatic ring.

Uniqueness

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the aromatic ring

Biological Activity

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological interactions, and therapeutic implications based on recent studies.

Structural Characteristics

The compound features a chiral center at the 3-position of the propanenitrile backbone, with an amino group and a methoxy-substituted aromatic ring. The methoxy group enhances lipophilicity and may influence the compound's interaction with various biological targets.

Biological Activity

Research indicates that (3R)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile exhibits notable biological activity through several mechanisms:

  • Enzymatic Interactions : The amino group can form hydrogen bonds with active sites of enzymes, while the nitrile group may participate in electrostatic interactions. These interactions can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Binding : The compound's aromatic ring allows for π-π stacking interactions with receptor sites, enhancing binding affinity and specificity. This makes it a candidate for drug development targeting specific receptors involved in disease pathways.

The mechanism of action is primarily attributed to its ability to interact with biomolecules through:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins, which is crucial for modulating their functions.
  • Electrostatic Interactions : The presence of the nitrile group allows for additional electrostatic interactions, enhancing the compound's binding capabilities.

Case Studies and Research Findings

Several studies have focused on the biological implications of (3R)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. Its structural features may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes.
  • Anticancer Potential : Investigations into its anticancer properties have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This suggests its utility as a lead compound in cancer therapy.

Comparative Analysis

To better understand the biological activity of (3R)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityKey Features
(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrileModulates enzyme activityChlorine substitution enhances reactivity
(3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrilePotential anti-inflammatory effectsFluorine enhances binding affinity
(3R)-3-Amino-3-(2,3-dimethylphenyl)propanenitrileAntimicrobial propertiesDimethyl substitution affects solubility

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